molecular formula C7H12F3N B1466276 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine CAS No. 1270489-72-9

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine

Cat. No.: B1466276
CAS No.: 1270489-72-9
M. Wt: 167.17 g/mol
InChI Key: HLNUDYHIBBEVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine is a chemical compound characterized by a cyclobutyl group attached to a trifluoropropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine can be synthesized through several methods, including the reaction of cyclobutylamine with trifluoropropyl halides under controlled conditions. The reaction typically involves the use of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different chemical processes.

Scientific Research Applications

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine is similar to other trifluoropropan-1-amines, such as 1-cyclopropyl-3,3,3-trifluoropropan-1-amine. its unique cyclobutyl group provides distinct chemical and physical properties that differentiate it from its counterparts.

Comparison with Similar Compounds

  • 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine

  • 3,3,3-Trifluoropropan-1-amine

  • 1-Methyl-3,3,3-trifluoropropan-1-amine

This comprehensive overview highlights the significance of 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

1-cyclobutyl-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)4-6(11)5-2-1-3-5/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUDYHIBBEVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine
Reactant of Route 2
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine
Reactant of Route 3
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine
Reactant of Route 4
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine
Reactant of Route 5
Reactant of Route 5
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine
Reactant of Route 6
1-Cyclobutyl-3,3,3-trifluoropropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.